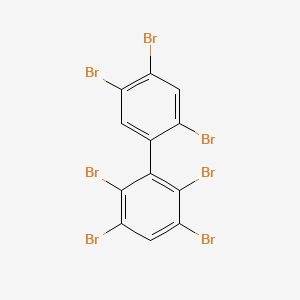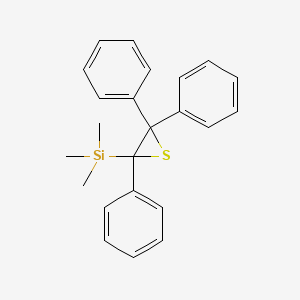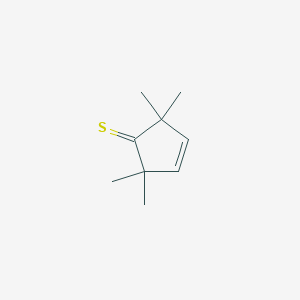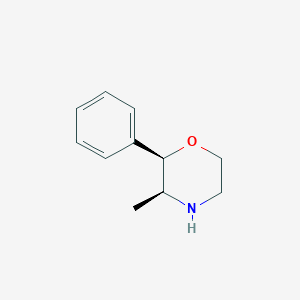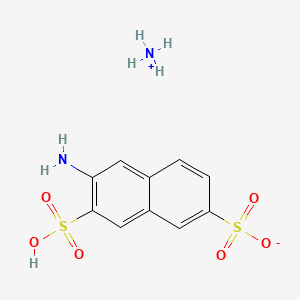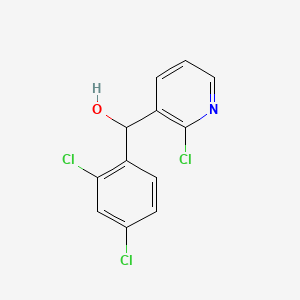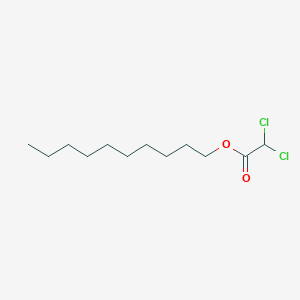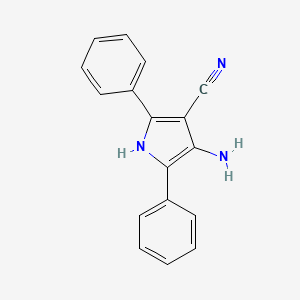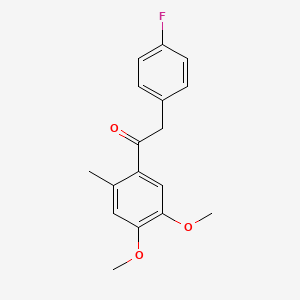![molecular formula C16H15N3O2S B14423745 N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 85742-62-7](/img/structure/B14423745.png)
N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 1,3-benzothiazol-2-amine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-iodobenzene-1-sulfonohydrazide: Known for its unique N-H···π and I···π interactions.
2,4-Disubstituted thiazoles: Exhibits multitargeted bioactive properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide: Evaluated for its anti-inflammatory activity.
Uniqueness
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific structural features that allow for diverse chemical reactivity and a broad range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest .
特性
CAS番号 |
85742-62-7 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
3-[4-(1,3-benzothiazol-2-yloxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15N3O2S/c1-19(2)15(20)17-11-7-9-12(10-8-11)21-16-18-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,17,20) |
InChIキー |
PMKUQZITKHDUOT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


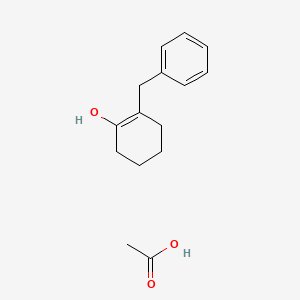
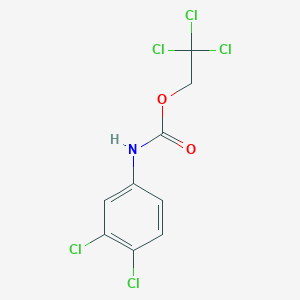
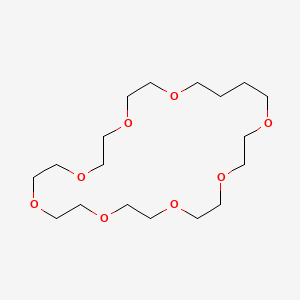
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
